molecular formula C15H14O6 B12667005 8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one, 5-(3-methyl-2-oxobutoxy)- CAS No. 33280-64-7

8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one, 5-(3-methyl-2-oxobutoxy)-

Cat. No.: B12667005
CAS No.: 33280-64-7
M. Wt: 290.27 g/mol
InChI Key: YVJYYBSLUKPNBK-UHFFFAOYSA-N
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Description

Sabandinone is a naturally occurring coumarin compound isolated from the plant species Pterocaulon virgatum . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sabandinone involves the oxidative cyclization of prenylated phenolic compounds. The reaction conditions can be varied to direct the cyclization specifically to produce Sabandinone . The process typically involves the use of oxidizing agents and controlled reaction environments to ensure high yield and purity.

Industrial Production Methods: Industrial production of Sabandinone may involve the extraction of the compound from Pterocaulon virgatum using solvents such as chloroform. The extracted compound is then purified using chromatographic techniques to obtain Sabandinone in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sabandinone undergoes various chemical reactions, including:

    Oxidation: Sabandinone can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert Sabandinone into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions involving Sabandinone can lead to the formation of various substituted coumarins.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Sabandinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sabandinone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .

Properties

CAS No.

33280-64-7

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

5-(3-methyl-2-oxobutoxy)-[1,3]dioxolo[4,5-h]chromen-8-one

InChI

InChI=1S/C15H14O6/c1-8(2)10(16)6-18-11-5-12-15(20-7-19-12)14-9(11)3-4-13(17)21-14/h3-5,8H,6-7H2,1-2H3

InChI Key

YVJYYBSLUKPNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)COC1=C2C=CC(=O)OC2=C3C(=C1)OCO3

Origin of Product

United States

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